2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95%
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine (2F3MHP) is a small molecule with a molecular weight of 205.2 g/mol and a boiling point of 303.3 °C. It is an important intermediate in the synthesis of various drugs, including antifungal agents and anti-inflammatory agents. 2F3MHP is also used as a precursor for the synthesis of other compounds, such as 3-hydroxy-2-fluoro-3-methoxybenzoic acid (3HFMB). In addition, 2F3MHP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2) with an IC50 of 0.3 μM.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine involves the reaction of 2-chloro-3-hydroxypyridine with 2-fluoro-3-methoxyaniline in the presence of a base to form the desired product.
Starting Materials
2-chloro-3-hydroxypyridine, 2-fluoro-3-methoxyaniline, Base (e.g. potassium carbonate)
Reaction
Add 2-chloro-3-hydroxypyridine to a reaction flask, Add 2-fluoro-3-methoxyaniline to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and filter the resulting solid, Wash the solid with water and dry to obtain the desired product
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been widely studied for its potential applications in the pharmaceutical and biomedical fields. It has been used as a precursor in the synthesis of various drugs, including antifungal agents and anti-inflammatory agents. In addition, 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2) with an IC50 of 0.3 μM. It has also been used to study the effects of COX-2 inhibition on inflammation and cancer.
Mechanism Of Action
2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% is an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% binds to the active site of COX-2 and prevents the enzyme from producing prostaglandins.
Biochemical And Physiological Effects
2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have anti-inflammatory and anti-cancer effects. In animal models, 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been shown to reduce inflammation and inhibit tumor growth. In addition, 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% has been found to have antifungal and antibacterial effects, as well as to reduce the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% is a relatively safe and non-toxic molecule, making it an ideal candidate for laboratory experiments. It is stable at room temperature and is easily synthesized in two steps. However, 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% is a relatively expensive compound, making it difficult to use in large-scale experiments.
Future Directions
The potential applications of 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% are vast and still largely unexplored. Some possible future directions include further research into its anti-inflammatory, anti-cancer, antifungal, and antibacterial effects. In addition, 2-(2-Fluoro-3-methoxyphenyl)-3-hydroxypyridine, 95% could be further studied for its potential use in the development of new drugs and pharmaceuticals. It could also be used as a precursor in the synthesis of other compounds, such as 3-hydroxy-2-fluoro-3-methoxybenzoic acid (3HFMB). Finally, its potential as an inhibitor of COX-2 could be further explored for its potential therapeutic applications.
properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)pyridin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-10-6-2-4-8(11(10)13)12-9(15)5-3-7-14-12/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVLJRPTJTKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=C(C=CC=N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682796 | |
Record name | 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
CAS RN |
1261938-09-3 | |
Record name | 2-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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